Structural Differentiation: Unique 4-Hydroxy-3,5-Dimethylphenyl Pharmacophore vs. Simple Phenyl or 4-Hydroxyphenyl Analogs
The target compound is distinguished from its two closest commercially available analogs by the presence of both a 4-hydroxy group and two ortho-methyl groups on the N3-phenyl ring. The analog 6-bromo-2-methyl-3-phenylquinazolin-4(3H)-one (CAS 4546-25-2) lacks any hydrogen-bond donor on the phenyl ring, while 6-bromo-3-(4-hydroxyphenyl)-2-methylquinazolin-4(3H)-one (CAS 31385-83-8) lacks the ortho-methyl substituents that restrict conformational freedom and enhance lipophilicity. This unique substitution pattern results in a calculated XLogP3 of 3.5 and exactly 1 hydrogen bond donor for the target compound [1].
| Evidence Dimension | Structural and physicochemical properties |
|---|---|
| Target Compound Data | MW: 359.2 g/mol; XLogP3: 3.5; H-Bond Donors: 1; H-Bond Acceptors: 3; Rotatable Bonds: 1 |
| Comparator Or Baseline | 6-bromo-2-methyl-3-phenylquinazolin-4(3H)-one (CAS 4546-25-2): MW 315.16, no H-bond donor; 6-bromo-3-(4-hydroxyphenyl)-2-methylquinazolin-4(3H)-one (CAS 31385-83-8): MW 331.17, 1 H-bond donor but no ortho-methyl groups |
| Quantified Difference | MW increase of 44.04 Da and 28.03 Da respectively; unique combination of 1 H-bond donor plus ortho-dimethyl steric bulk |
| Conditions | Computational properties from PubChem (XLogP3, Cactvs descriptors) |
Why This Matters
The unique combination of hydrogen-bond donor capacity and ortho-methyl steric shielding directly impacts target binding and selectivity, making this compound a valuable scaffold for probing structure-activity relationships where both features are required—a profile not available from any single close analog.
- [1] PubChem Compound Summary for CID 63759, 'Src 677'. Computed properties: XLogP3-AA, Hydrogen Bond Donor/Acceptor Count, Rotatable Bond Count. National Center for Biotechnology Information (2025). View Source
